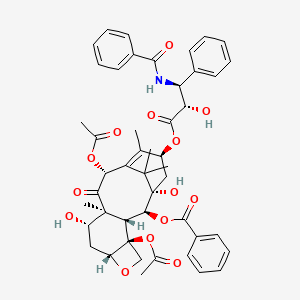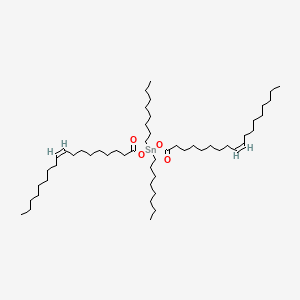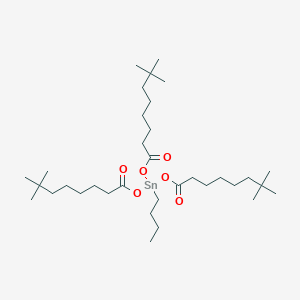
Butyltris((1-oxoneodecyl)oxy)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyltris[(1-oxoneodecyl)oxy]stannane is a chemical compound with the molecular formula C34H66O6Sn and a molecular weight of 689.6 g/mol. It is a tin-based organometallic compound, often used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Butyltris[(1-oxoneodecyl)oxy]stannane typically involves the reaction of butyltin trichloride with 1-oxoneodecanoic acid in the presence of a suitable base . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale reactions using similar synthetic routes, with additional purification steps to obtain high-purity Butyltris[(1-oxoneodecyl)oxy]stannane .
Chemical Reactions Analysis
Butyltris[(1-oxoneodecyl)oxy]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of tin oxides and other by-products.
Reduction: Reduction reactions can convert Butyltris[(1-oxoneodecyl)oxy]stannane into lower oxidation state tin compounds.
Substitution: The compound can undergo substitution reactions where the 1-oxoneodecyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Butyltris[(1-oxoneodecyl)oxy]stannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Butyltris[(1-oxoneodecyl)oxy]stannane involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Butyltris[(1-oxoneodecyl)oxy]stannane can be compared with other organotin compounds such as:
Tributyltin oxide: Known for its use as a biocide and antifouling agent.
Dibutyltin dilaurate: Commonly used as a catalyst in the production of polyurethane foams.
Tetrabutyltin: Used in organic synthesis and as a precursor for other organotin compounds.
Butyltris[(1-oxoneodecyl)oxy]stannane is unique due to its specific structure and the presence of 1-oxoneodecyl groups, which confer distinct chemical and physical properties compared to other organotin compounds .
Properties
CAS No. |
93918-30-0 |
|---|---|
Molecular Formula |
C34H66O6Sn |
Molecular Weight |
689.6 g/mol |
IUPAC Name |
[butyl-bis(7,7-dimethyloctanoyloxy)stannyl] 7,7-dimethyloctanoate |
InChI |
InChI=1S/3C10H20O2.C4H9.Sn/c3*1-10(2,3)8-6-4-5-7-9(11)12;1-3-4-2;/h3*4-8H2,1-3H3,(H,11,12);1,3-4H2,2H3;/q;;;;+3/p-3 |
InChI Key |
YYZDJHRYAAEROU-UHFFFAOYSA-K |
Canonical SMILES |
CCCC[Sn](OC(=O)CCCCCC(C)(C)C)(OC(=O)CCCCCC(C)(C)C)OC(=O)CCCCCC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


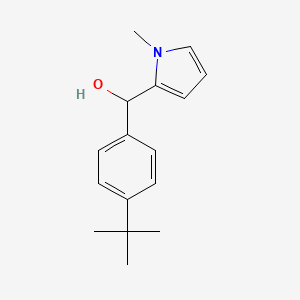
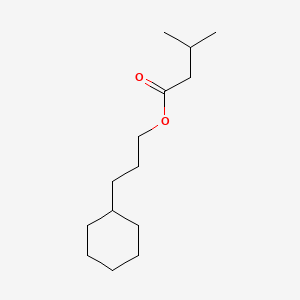
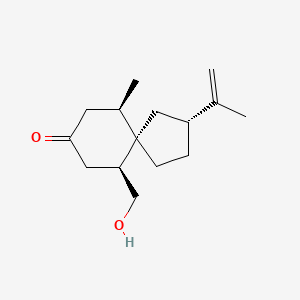
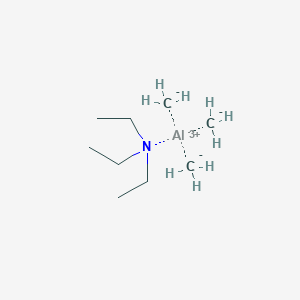

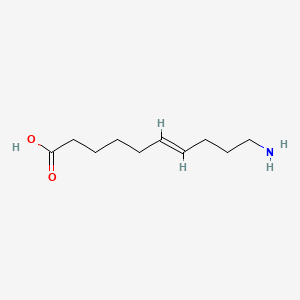
![7-methyl-1H-pyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B12655121.png)

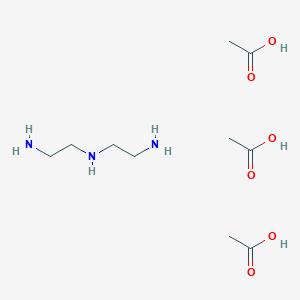
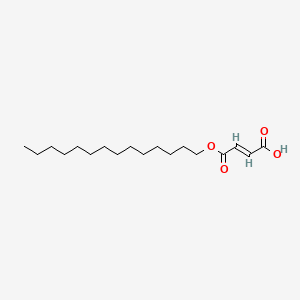
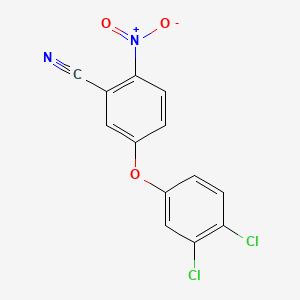
![O-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl] N-methylcarbamothioate](/img/structure/B12655136.png)
